molecular formula C16H12ClN3O B11669262 (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Cat. No.: B11669262
M. Wt: 297.74 g/mol
InChI Key: WRCIMXYKOYJDGQ-RIYZIHGNSA-N
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Description

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyano group, a chlorophenyl group, and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with 3-pyridinylmethylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The cyano group and pyridinylmethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-bromophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
  • (2E)-3-(4-fluorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide
  • (2E)-3-(4-methylphenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide

Uniqueness

(2E)-3-(4-chlorophenyl)-2-cyano-N-(3-pyridinylmethyl)-2-propenamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H12ClN3O/c17-15-5-3-12(4-6-15)8-14(9-18)16(21)20-11-13-2-1-7-19-10-13/h1-8,10H,11H2,(H,20,21)/b14-8+

InChI Key

WRCIMXYKOYJDGQ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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